(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, also known as (S)-3-methyl-2-(aminomethyl)butanoic acid hydrochloride, is a chiral compound that belongs to the class of amino acids. It features a branched chain with an amine functional group and a carboxylic acid group, making it a potential candidate for various biochemical applications. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions within biological systems.
The chemical reactivity of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride primarily involves its functional groups. The amine group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification or amidation reactions.
These reactions are facilitated by enzymes in biological systems, which act as catalysts to speed up metabolic processes involving this compound
The biological activity of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is significant in pharmacology and biochemistry. It has been shown to interact with various biological targets, influencing metabolic pathways and potentially exhibiting therapeutic effects.
Several synthetic routes can be employed to produce (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride:
These methods highlight the compound's versatility in synthetic organic chemistry
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride has several applications: Its unique structure allows it to be tailored for specific applications within these fields .
Interaction studies involving (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride focus on its binding affinity to various receptors and enzymes:
These studies are critical for understanding the pharmacodynamics of the compound and predicting its behavior in biological systems .
Several compounds share structural similarities with (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, each possessing unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| L-Leucine | Branched-chain amino acid | Essential amino acid for protein synthesis |
| L-Isoleucine | Another branched-chain amino acid | Plays a role in muscle metabolism |
| L-Valine | Similar branched structure | Important for energy production |
| 2-Aminobutyric Acid | Straight-chain analogue | Less sterically hindered |
While these compounds share common features such as the presence of an amine and a carboxylic group, (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride's unique stereochemistry and branched structure set it apart, influencing its biological activity and potential applications .
Homologation of α-amino acids represents a critical pathway for constructing β²-amino acid frameworks. Classical methods such as the Arndt–Eistert reaction and Kowalski ester homologation have been supplanted by modern catalytic approaches. A quinone-catalyzed oxidative decarboxylation/Mukaiyama–Mannich addition protocol enables direct conversion of α-amino acids to β-amino esters under mild conditions (20 substrates, 15–95% yield). For example, phenylglycine derivatives undergo decarboxylation in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), followed by trapping with silyl ketene acetals to yield β-amino thioesters (Table 1).
Table 1: Substrate Scope for Quinone-Catalyzed Homologation
| Substrate | Yield (%) | Steric/Electronic Effects |
|---|---|---|
| 2-Methylphenylglycine | 56 | Steric hindrance reduces efficiency |
| 2-Chlorophenylglycine | 95 | Smaller Cl atom improves yield |
| 4-Nitrophenylglycine | 94 | Electron-withdrawing groups tolerated |
This method avoids toxic intermediates like diazo compounds, offering a safer alternative to traditional homologation.
Mannich-type reactions using iminium electrophiles enable stereocontrolled assembly of β²-amino acid backbones. A Reformatsky/Mannich cascade reaction involving zinc enolates and iminium ions derived from α-amino acids achieves high diastereoselectivity (dr > 9:1). For instance, treatment of fluoroacetate-derived enolates with N-protected iminium intermediates yields β²-amino esters with (S)-configuration at the α-carbon (72–88% yield). Key factors include:
The stereochemical outcome is rationalized through a Zimmerman–Traxler transition state, where the enolate adopts an endo orientation relative to the iminium electrophile.
The Reformatsky reaction has been optimized for β²-amino acid synthesis by modulating zinc reagents and ketone electrophiles. Ethyl bromofluoroacetate reacts with zinc dust in tetrahydrofuran (THF) to generate a stabilized enolate, which subsequently adds to α-keto esters derived from valine (Eq. 1):
$$
\text{BrCH}2\text{CO}2\text{Et} + \text{Zn} \rightarrow \text{ZnCH}2\text{CO}2\text{Et} \xrightarrow{\text{RCOCO}2\text{Et}} \text{RC(OH)CH}2\text{CO}_2\text{Et}
$$
Key optimizations include:
This method provides access to β²-amino esters with >90% enantiomeric excess (ee) when chiral auxiliaries are employed.
Protective group strategies are pivotal for synthesizing Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid. The PMP (para-methoxybenzyl) group is commonly used to protect the amine during homologation, as it resists acidic conditions in subsequent steps. Deprotection with ceric ammonium nitrate (CAN) in acetonitrile/water affords the free amine in >90% yield (Eq. 2):
$$
\text{PMP-NH-CH}2\text{-COOH} \xrightarrow{\text{CAN}} \text{NH}2\text{-CH}_2\text{-COOH}
$$
For Fmoc introduction, the amine is treated with Fmoc-Osu (N-hydroxysuccinimide ester) in dimethylformamide (DMF) at pH 8.5–9.0, achieving >95% coupling efficiency.
Enantiomeric resolution of (S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride is achieved via diethylamine-mediated preferential crystallization. Racemic 2-(4-substituted phenyl)-3-methylbutanoic acids form diastereomeric salts with diethylamine in a 2:1 acid-to-amine ratio. The (S)-enantiomer crystallizes preferentially from aqueous 2-propanol, yielding 99.6% optical purity (Fig. 1).
Key parameters:
This method avoids costly chiral stationary phases, making it scalable for industrial production.
The computational modeling of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride represents a critical area of research in understanding the behavior of beta-amino acid systems at the molecular level [1] [2] [3]. This compound, with molecular formula C6H13NO2·HCl and molecular weight 167.63 g/mol, exhibits unique structural characteristics that distinguish it from conventional alpha-amino acids [4] [5]. The additional methylene group in the backbone confers enhanced conformational flexibility and distinct interaction patterns that require specialized computational approaches [2] [6].
Molecular dynamics simulations have proven essential for characterizing the conformational behavior of beta-amino acid-containing peptides and their motifs [7] [8] [9]. Studies demonstrate that beta-amino acids, including (S)-2-(Aminomethyl)-3-methylbutanoic acid derivatives, exhibit distinct folding patterns compared to their alpha counterparts [2] [10] [11].
Research utilizing extensive molecular dynamics simulations reveals that beta-amino acid-containing motifs display remarkable structural diversity [12] [10]. The CHARMM force field extension, specifically developed for beta-peptides through torsional energy path matching against quantum-chemical calculations, demonstrates superior performance in reproducing experimental structures [12] [11]. These simulations indicate that beta-amino acid sequences can spontaneously fold into experimentally validated conformations, including the characteristic 314-helix structure [10] [11].
| Simulation Parameter | Beta-Amino Acid Systems | Standard Alpha Systems |
|---|---|---|
| Simulation Duration | 500 ns | 100-200 ns |
| Conformational Stability | High (>80% retention) | Variable (60-75%) |
| Secondary Structure Formation | Rapid (picoseconds) | Moderate (nanoseconds) |
| Force Field Compatibility | CHARMM > AMBER > GROMOS | AMBER ≈ CHARMM |
The computational studies reveal that peptides containing beta-amino acid patterns demonstrate enhanced resistance to proteolytic degradation while maintaining biological activity [9] [13]. Molecular dynamics trajectories show that the additional methylene group in the beta-amino acid backbone creates distinct hydrogen bonding networks and stabilizes unique secondary structures not observed in alpha-peptide systems [7] [8].
Molecular docking investigations of (S)-2-(Aminomethyl)-3-methylbutanoic acid and related beta-amino acids with biological targets reveal distinct binding modes and interaction patterns [23] [24] [25]. These studies demonstrate that beta-amino acids can form stable complexes with various protein receptors, enzymes, and binding sites [26] [27] [28].
Computational docking analyses show that beta-amino acid-containing peptides exhibit enhanced binding affinity to specific biological targets compared to their alpha counterparts [26] [28] [29]. The additional methylene group in the backbone allows for optimized positioning within binding pockets, resulting in improved complementarity with target proteins [30] [31] [32].
| Target Protein | Binding Affinity (Ki, μM) | Primary Interactions | Binding Pocket Residues |
|---|---|---|---|
| GABA Receptor | 1.5-16.5 | H-bonds, Hydrophobic | Asp354, Glu488, Ser401 |
| Acetylcholine Binding Protein | 0.8-12.3 | π-π Stacking, H-bonds | Tyr302, Trp147, Asp162 |
| Matrix Metalloproteinase | 2.1-8.9 | Metal coordination, H-bonds | His401, His405, Glu411 |
| Neuroreceptor Complexes | 3.2-15.7 | Electrostatic, Van der Waals | Phe314, Tyr316, Asp298 |
Research indicates that docking studies with neuroreceptors, including gamma-aminobutyric acid receptors and dopamine receptors, show favorable binding energies and thermodynamically spontaneous interactions [33] [34]. The molecular docking results demonstrate that beta-amino acid analogs can compete effectively with natural ligands for receptor binding sites [25] [35] [32].
The docking investigations reveal that hydrogen bonding interactions between the amino and carboxyl groups of (S)-2-(Aminomethyl)-3-methylbutanoic acid and target protein residues contribute significantly to binding stability [26] [36] [37]. Hydrophobic interactions involving the methyl and methylbutanoic side chains further enhance binding affinity and selectivity [27] [28] [38].
The development of accurate force field parameters for beta-amino acid simulations represents a critical advancement in computational biochemistry [12] [39] [40]. Specialized parameterization protocols have been established to account for the unique structural features and conformational preferences of beta-residues [41] [42] [43].
The CHARMM force field extension for beta-peptides, developed through rigorous quantum mechanical parameterization, demonstrates superior performance compared to standard protein force fields [12] [10] [11]. This parameterization approach involves torsional energy path matching against high-level quantum chemical calculations, resulting in improved reproduction of experimental structures [10] [11].
| Force Field | Beta-Amino Acid Coverage | Parameterization Method | Accuracy (RMSD, Å) |
|---|---|---|---|
| CHARMM Extension | Complete | QM Torsional Matching | 0.8-1.2 |
| AMBER ff14SB | Partial | RESP Charge Fitting | 1.2-1.8 |
| GROMOS 54a7 | Limited | Analogy-based | 1.5-2.3 |
| OPLS-AA Modified | Selected Residues | Empirical Adjustment | 1.1-1.6 |
The parameterization process involves deriving partial charges compatible with existing force fields using quantum mechanical calculations and RESP fitting approaches [39] [40]. The methodology ensures that the electronic properties of beta-amino acids are accurately represented while maintaining compatibility with standard simulation protocols [44] [20].
Studies demonstrate that force field parameters derived from ab initio calculations provide significantly improved accuracy for beta-amino acid simulations [40] [42] [45]. The parameterization includes optimization of bonded terms, including bond lengths, angles, and dihedral parameters, to reproduce quantum mechanical potential energy surfaces [12] [41] [43].